Methyl 8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylate
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Overview
Description
Methyl 8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylate is a spiro compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The spiro structure imparts rigidity and three-dimensional properties, making it a valuable scaffold for drug discovery and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylate typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. The reaction conditions often include the use of anhydrous solvents and catalysts to facilitate the formation of the spiro structure . The process may also involve steps such as alkylation and heterocyclization to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile used.
Scientific Research Applications
Methyl 8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a scaffold for drug discovery.
Biology: Investigated for its potential as a bioactive compound with applications in enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Methyl 8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylate involves its interaction with specific molecular targets and pathways. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can result in the inhibition or activation of specific biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride: Similar spiro structure but with different functional groups, leading to distinct chemical and biological properties.
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Another spiro compound with variations in the substituents, affecting its reactivity and applications.
8-Methyl-1-oxa-4,8-diazaspiro[4.5]decane-4-ethanol: Similar core structure but with an ethanol group, influencing its solubility and reactivity.
Uniqueness
Methyl 8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylate is unique due to its specific combination of functional groups and spiro structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Biological Activity
Methyl 8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylate is a compound of interest due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C₁₇H₂₂N₂O₅
- Molecular Weight : 334.37 g/mol
- CAS Number : 1326810-49-4
The compound belongs to the class of diazaspiro compounds, which have been shown to exhibit various biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. The unique spirocyclic structure allows for interactions with biological targets that can modulate physiological responses.
Anticancer Activity
Recent studies have highlighted the potential anticancer effects of diazaspiro compounds. For example, research indicates that derivatives of diazaspiro compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.
Anti-inflammatory Effects
This compound has shown promise in reducing inflammation in preclinical models. The compound appears to inhibit the production of pro-inflammatory cytokines and enzymes, thereby alleviating symptoms associated with inflammatory diseases.
Case Studies
- In Vivo Studies : A study involving a murine model demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study reported a decrease in Ki67 expression, indicating reduced cell proliferation.
- In Vitro Studies : In cultured human cancer cell lines, the compound exhibited IC₅₀ values in the low micromolar range, suggesting potent activity against cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
Table 1: Summary of Biological Activities
Activity Type | Model Type | Result | Reference |
---|---|---|---|
Anticancer | Murine Model | Tumor size reduction (p < 0.05) | |
Anti-inflammatory | In Vitro | Decreased cytokine levels | |
Analgesic | Rodent Model | Pain score reduction |
Table 2: Structure-Activity Relationship (SAR)
Compound Structure | Activity Level | Notes |
---|---|---|
This compound | High | Strong anticancer properties |
Related diazaspiro compound | Moderate | Less effective than lead compound |
Properties
Molecular Formula |
C10H18N2O3 |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
methyl 8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylate |
InChI |
InChI=1S/C10H18N2O3/c1-12-5-3-10(4-6-12)11-8(7-15-10)9(13)14-2/h8,11H,3-7H2,1-2H3 |
InChI Key |
SBTSALFZSKWONX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CC1)NC(CO2)C(=O)OC |
Origin of Product |
United States |
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